molecular formula C7H13NO2 B13204261 Ethyl 1-(methylamino)cyclopropanecarboxylate

Ethyl 1-(methylamino)cyclopropanecarboxylate

Cat. No.: B13204261
M. Wt: 143.18 g/mol
InChI Key: GVHXCZAUETWZQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(methylamino)cyclopropanecarboxylate is an organic compound with the molecular formula C7H13NO2. It is a derivative of cyclopropanecarboxylic acid and contains a cyclopropane ring, which is a three-carbon ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-(methylamino)cyclopropanecarboxylate can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(methylamino)cyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Ethyl 1-(methylamino)cyclopropanecarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-(methylamino)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist of certain enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Ethyl 1-(methylamino)cyclopropanecarboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

ethyl 1-(methylamino)cyclopropane-1-carboxylate

InChI

InChI=1S/C7H13NO2/c1-3-10-6(9)7(8-2)4-5-7/h8H,3-5H2,1-2H3

InChI Key

GVHXCZAUETWZQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.